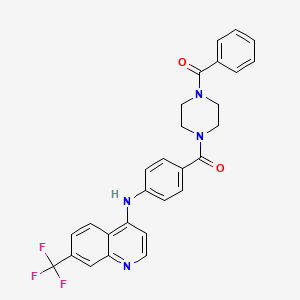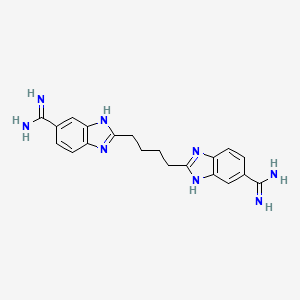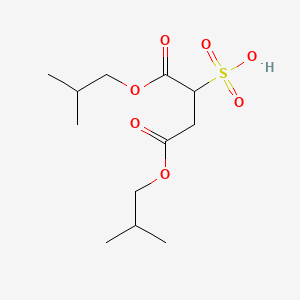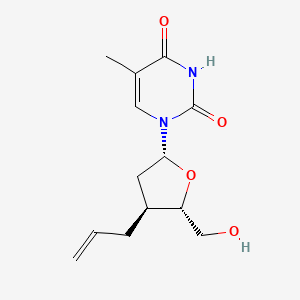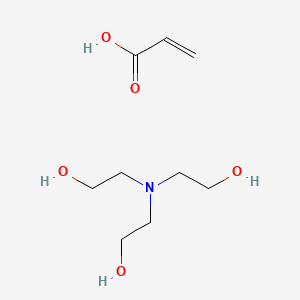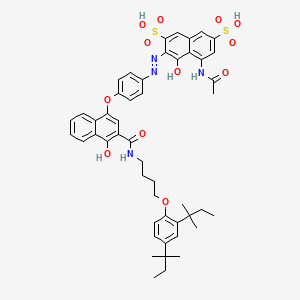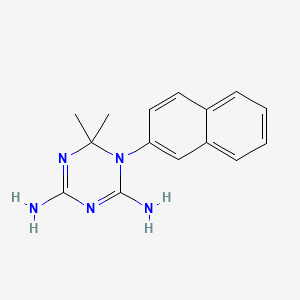
Tetradecanoyl chloride;hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoyl chloride;hydrofluoride is a compound that combines the properties of tetradecanoyl chloride and hydrofluoride. Tetradecanoyl chloride, also known as myristoyl chloride, is an organic compound with the formula CH₃(CH₂)₁₂COCl. It is a colorless liquid used in organic synthesis, particularly in the preparation of esters and amides. Hydrofluoride, on the other hand, is a source of fluoride ions and is commonly used in fluorination reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecanoyl chloride can be synthesized by reacting myristic acid with thionyl chloride or oxalyl chloride. The reaction typically takes place under reflux conditions, and the resulting product is purified by distillation . Hydrofluoride can be prepared by reacting hydrogen fluoride with a suitable base, such as triethylamine, to form triethylamine trihydrofluoride .
Industrial Production Methods
In industrial settings, tetradecanoyl chloride is produced by the chlorination of myristic acid using thionyl chloride or phosphorus trichloride. The reaction is carried out in large reactors, and the product is purified through distillation . Hydrofluoride is produced by the reaction of hydrogen fluoride with bases like triethylamine, forming a stable complex that can be used in various fluorination reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides.
Hydrolysis: Reacts with water to form myristic acid and hydrochloric acid.
Hydrofluoride is involved in:
Fluorination Reactions: Acts as a source of fluoride ions for the fluorination of organic compounds.
Common Reagents and Conditions
Alcohols and Amines: Used in nucleophilic substitution reactions with tetradecanoyl chloride to form esters and amides.
Water: Used in hydrolysis reactions to convert tetradecanoyl chloride to myristic acid.
Triethylamine: Used to form triethylamine trihydrofluoride, a reagent for fluorination reactions.
Major Products
Esters and Amides: Formed from the reaction of tetradecanoyl chloride with alcohols and amines.
Fluorinated Compounds: Produced using hydrofluoride in fluorination reactions.
Propriétés
Numéro CAS |
80584-97-0 |
|---|---|
Formule moléculaire |
C14H28ClFO |
Poids moléculaire |
266.82 g/mol |
Nom IUPAC |
tetradecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C14H27ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3;1H |
Clé InChI |
CXBGXZIKJITHEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)Cl.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



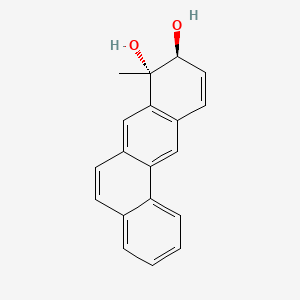

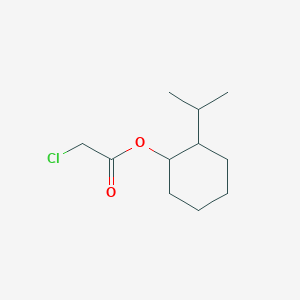

![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
